2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It is related to a class of compounds known as thienopyrimidines . Thienopyrimidines are heterocyclic compounds that have been studied for their potential biological activities .
Scientific Research Applications
Antimicrobial Activity
The synthesis of pyrimidinone derivatives, including structures similar to the compound , has been explored for their antimicrobial properties. For instance, compounds synthesized using related methods have shown promising antibacterial and antifungal activities, comparable to reference drugs such as streptomycin and fusidic acid. This indicates a potential application in developing new antimicrobial agents to combat resistant microbial strains (Hossan et al., 2012).
Antitumor Activity
Research into thieno[3,2-d]pyrimidine derivatives has also revealed their potential in antitumor activity. Novel compounds synthesized from related chemical frameworks have displayed potent anticancer activities against various human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests the compound's framework could be valuable in designing new anticancer therapies (Hafez & El-Gazzar, 2017).
Anti-inflammatory and Analgesic Agents
Further investigations have been conducted into the anti-inflammatory and analgesic potential of compounds derived from similar chemical structures. Novel synthetic pathways have led to the creation of compounds with significant COX-2 inhibitory activities, alongside notable analgesic and anti-inflammatory effects. These findings underscore the potential use of such compounds in developing new treatments for inflammation and pain management (Abu‐Hashem et al., 2020).
Antioxidant Activity
The exploration of pyrimidine derivatives for their antioxidant capabilities has resulted in the identification of compounds with good antioxidant activity. Such compounds are synthesized through reactions involving similar chemical structures, indicating the potential of the compound for applications in oxidative stress-related conditions (Dhakhda et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit ser/thr kinases , which play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the activity of enzymes such as acetylcholinesterase (ache) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AchE can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes and body movement impairment .
Biochemical Pathways
Similar compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury . This suggests that the compound may have antioxidant properties and could potentially protect against oxidative stress .
Pharmacokinetics
Similar compounds have been noted for their lipophilicity , which allows them to diffuse easily into cells . This property could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-28-17-9-8-15(12-18(17)29-2)25-21(27)20-16(10-11-30-20)24-22(25)31-13-19(26)23-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXUYWSNBXZRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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